molecular formula C15H21N5O B5689667 N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide

N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide

Cat. No. B5689667
M. Wt: 287.36 g/mol
InChI Key: QGXZLCJNDBHPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide, also known as EPPTA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. EPPTA is a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin.

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide involves the inhibition of MAO-B, which is an enzyme that is responsible for the breakdown of dopamine and other neurotransmitters. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of MAO-B activity, the increase in dopamine levels in the brain, and the improvement of motor function in animal models of Parkinson's disease. This compound has also been found to have antioxidant properties, which may further contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide is its high potency and selectivity for MAO-B inhibition, which makes it a valuable tool for studying the role of this enzyme in the metabolism of neurotransmitters. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the development and application of N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Another direction is the exploration of its potential therapeutic applications in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in preclinical and clinical trials.

Synthesis Methods

The synthesis of N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-cyanopyridine to 4-aminopyridine, which is then reacted with ethyl chloroacetate to form the corresponding ethyl ester. The ester is then reduced to the alcohol using sodium borohydride, followed by the introduction of the triazole ring using a copper-catalyzed azide-alkyne cycloaddition reaction. The final step involves the acetylation of the amine group using acetic anhydride to yield this compound.

Scientific Research Applications

N-[1-(1-ethyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)-2-methylpropyl]acetamide has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. MAO-B inhibitors have been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease. This compound has been found to be a more potent and selective inhibitor of MAO-B compared to other existing drugs, making it a promising candidate for further development.

properties

IUPAC Name

N-[1-(2-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)-2-methylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-5-20-15(13(10(2)3)17-11(4)21)18-14(19-20)12-6-8-16-9-7-12/h6-10,13H,5H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXZLCJNDBHPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C2=CC=NC=C2)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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